2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Metabolic stability CYP450 bioactivation Reactive metabolite formation

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 1375301-91-9), also known as 2-(cyclopropyl)pyrimidine-5-boronic acid pinacol ester, is a heteroaryl boronic ester building block with molecular formula C₁₃H₁₉BN₂O₂ and molecular weight 246.11 g/mol. The compound features a pyrimidine core substituted at the 2-position with a cyclopropyl group and at the 5-position with a pinacol boronate ester, classifying it as a pinacol boronic ester derivative.

Molecular Formula C13H19BN2O2
Molecular Weight 246.12 g/mol
CAS No. 1375301-91-9
Cat. No. B1451584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
CAS1375301-91-9
Molecular FormulaC13H19BN2O2
Molecular Weight246.12 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3CC3
InChIInChI=1S/C13H19BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-15-11(16-8-10)9-5-6-9/h7-9H,5-6H2,1-4H3
InChIKeyDVGWUOHIWJBHKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 1375301-91-9): Boronic Ester Building Block Profile for Procurement


2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 1375301-91-9), also known as 2-(cyclopropyl)pyrimidine-5-boronic acid pinacol ester, is a heteroaryl boronic ester building block with molecular formula C₁₃H₁₉BN₂O₂ and molecular weight 246.11 g/mol . The compound features a pyrimidine core substituted at the 2-position with a cyclopropyl group and at the 5-position with a pinacol boronate ester, classifying it as a pinacol boronic ester derivative . It is primarily employed as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions for the installation of 2-cyclopropylpyrimidin-5-yl moieties into drug candidates and agrochemicals .

Why Generic Substitution Fails: The 2-Cyclopropyl Distinction in Pyrimidine-5-Boronic Ester Procurement


The 2-position substituent on pyrimidine-5-boronic esters critically dictates both the downstream biological properties of the coupled product and the reactivity of the building block itself. The cyclopropyl group imparts distinct steric bulk (van der Waals volume), electronic character (σₘ), and metabolic liability compared to methyl, phenyl, hydrogen, or amino substituents [1]. Generic substitution of this building block with, for example, the 2-methyl or 2-phenyl analog introduces a different conformational bias and lipophilicity profile, which can profoundly alter target binding affinity, CYP450-mediated metabolism, and pharmacokinetic parameters in the final drug candidate . Direct evidence from NS5B inhibitor optimization programs shows that 2-cyclopropylpyrimidine-containing compounds exhibit a unique bioactivation pathway involving the cyclopropyl ring that is absent in 2-isopropylpyrimidine analogs, requiring bespoke structural optimization to avert reactive metabolite formation while maintaining pan-antiviral potency [2].

Quantitative Differentiation Evidence for 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Against Closest Analogs


Metabolic Bioactivation Liability: 2-Cyclopropyl vs. 2-Isopropyl Pyrimidine NS5B Inhibitors

In a head-to-head metabolite identification study, four pan-genotypic HCV NS5B inhibitors bearing a 2-cyclopropylpyrimidine element (compounds 1 and 2) were compared with two 2-isopropylpyrimidine analogs (compounds 3 and 4). The 2-cyclopropyl derivatives were found to undergo P450-mediated bioactivation on the cyclopropyl ring, generating reactive metabolites that were not observed for the 2-isopropyl congeners. This distinct metabolic pathway was characterized as a novel bioactivation site. The study explicitly compared compounds matched for the core scaffold but varying only at the 2-substituent, establishing the cyclopropyl group as a structural alert that must be addressed during lead optimization [1].

Metabolic stability CYP450 bioactivation Reactive metabolite formation

Role as Key Intermediate in Clinical-Stage BRAF V600E Inhibitor (Plixorafenib/PLX8394) Synthesis

The 2-cyclopropylpyrimidin-5-yl fragment, directly accessible via Suzuki coupling of 2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, constitutes the hinge-binding moiety of Plixorafenib (PLX8394/FORE8394), a clinical-stage, orally available, selective BRAF V600E inhibitor and dimer breaker. PLX8394 exhibits IC₅₀ values of 3.8 nM (BRAF V600E), 14 nM (WT BRAF), and 23 nM (CRAF) . The cryo-EM structure of the BRAF V600E monomer bound to PLX8394 (EMDB-43677) confirms the 2-cyclopropylpyrimidine fragment engages the kinase hinge region [1]. When the cyclopropyl group is replaced with alternative substituents (e.g., methyl or phenyl), the binding mode and selectivity profile are altered; the cyclopropyl's unique combination of sp³-character and compact size is essential for the 'paradox-breaking' mechanism that avoids paradoxical ERK activation in wild-type BRAF cells .

BRAF inhibitor PLX8394 Oncology Kinase inhibitor

Predicted Physicochemical Differentiation: Boiling Point vs. Unsubstituted Pyrimidine-5-Boronic Ester

The introduction of the 2-cyclopropyl substituent increases the molecular weight and predicted boiling point compared to the unsubstituted pyrimidine-5-boronic acid pinacol ester. The target compound has a predicted boiling point of 355.5 ± 15.0 °C at 760 mmHg , whereas the unsubstituted analog (CAS 321724-19-0) has a predicted boiling point of 308.9 ± 15.0 °C , representing a calculated difference of ~46.6 °C. This substantial elevation reflects increased van der Waals interactions from the cyclopropyl group and has practical implications for distillation-based purification and thermal stability during storage and handling.

Physicochemical properties Boiling point Purification Handling

Predicted Density and Molecular Weight Comparison with 2-Methyl Analog

The 2-cyclopropyl derivative (MW 246.11 g/mol, density 1.11 ± 0.1 g/cm³) exhibits higher molecular weight and density than the 2-methyl analog (MW 220.08 g/mol, density 1.06 ± 0.1 g/cm³) . The cyclopropyl group contributes an additional CH₂ unit (ΔMW = +26.03 g/mol) and introduces a strained three-membered ring, which results in a more compact molecular volume per unit mass and higher density. These differences affect solution-phase reaction stoichiometry calculations and bulk handling logistics.

Density Molecular weight Structure-property relationship

Commercial Purity Benchmarking: 97-98% (HPLC) vs. 95% Standard Grade Availability

Multiple vendors supply this compound at 97% purity (Bidepharm, batch-specific QC including NMR, HPLC, GC) or 98% minimum by HPLC (Capot Chemical, moisture ≤0.5%) [1], exceeding the typical 95% purity offered for generic pyrimidine boronic ester building blocks . Sigma-Aldrich lists the compound at 97% purity as part of the AldrichCPR collection for early discovery researchers . The availability of multiple vendors at 97-98% purity with documented analytical data reduces procurement risk compared to less common analogs with limited supplier options.

Purity HPLC Quality control Procurement specification

Track Record in Patent Literature vs. 2-Amino-4-Cyclopropyl Analog

The target compound is explicitly cited in patent US2018/291002 A1 , indicating its use in the synthesis of proprietary kinase inhibitors. In contrast, the regioisomeric 2-amino-4-(cyclopropyl)pyrimidine-5-boronic acid pinacol ester (CAS 2223031-78-3) is described in patent WO2018/160889 . The differing patent assignments reflect distinct intellectual property spaces: the 2-cyclopropyl (without amino) variant appears in kinase inhibitor patents targeting BRAF and related pathways, while the 2-amino-4-cyclopropyl variant is cited in distinct chemical matter patent families. This divergence in patent landscape means that the two building blocks are not interchangeable from an IP perspective during lead optimization.

Patent citation Drug discovery Intellectual property Building block utilization

Optimal Procurement and Application Scenarios for 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine


BRAF Inhibitor Lead Optimization and Scale-Up Synthesis

Procure this building block for Suzuki-Miyaura coupling to install the 2-cyclopropylpyrimidin-5-yl hinge-binding fragment into BRAF V600E inhibitor scaffolds. As demonstrated by PLX8394 (IC₅₀ 3.8 nM against BRAF V600E) and PLX7904 (IC₅₀ ~5 nM), this fragment is essential for paradox-breaking activity . The building block should be sourced at ≥97% purity with documented CoA (HPLC, NMR) to minimize catalyst poisoning during palladium-mediated coupling .

Metabolic Stability SAR Studies: Cyclopropyl Bioactivation Assessment

Use this building block to synthesize probe compounds for investigating CYP450-mediated cyclopropyl ring bioactivation. The distinct metabolic pathway identified for 2-cyclopropylpyrimidine-containing NS5B inhibitors—absent in 2-isopropyl analogs—requires this exact substitution pattern for comparative metabolism studies in human liver microsomes and hepatocyte assays [1].

Kinase Hinge-Binder Library Synthesis

Employ this intermediate in the parallel synthesis of focused kinase inhibitor libraries targeting the ATP-binding hinge region. The cyclopropyl group provides a balanced steric profile (larger than methyl but smaller than phenyl) and unique sp³-character, enabling exploration of hydrophobic pocket interactions that are inaccessible with 2-methyl or 2-phenyl pyrimidine boronic esters [2].

High-Temperature Reaction Conditions Requiring Thermal Stability

Select this building block for synthetic routes involving elevated temperatures, given its predicted boiling point of 355.5 ± 15.0 °C, which is ~47 °C higher than the unsubstituted pyrimidine-5-boronic ester . This thermal margin provides additional safety during exothermic Suzuki coupling reactions and distillative workup procedures.

Quote Request

Request a Quote for 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.